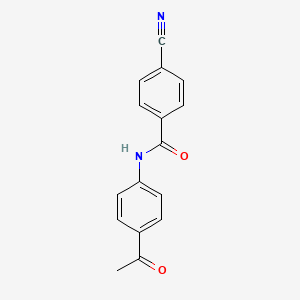

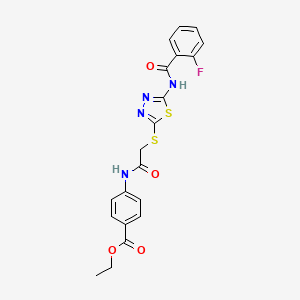

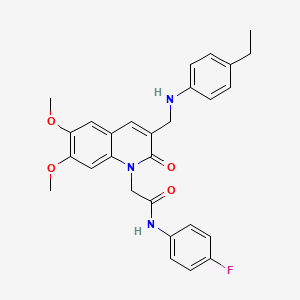

N-(2-(3-(4-éthoxyphényl)-6-oxopyridazin-1(6H)-yl)éthyl)-2,4-difluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule, likely belonging to the class of compounds known as benzamides. Benzamides are organic compounds containing a carboxamido substituent attached to a benzene ring .

Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, attached to a phenyl ring through an ethoxy group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the ethoxy group and the pyridazine ring could influence its solubility, melting point, and other properties .Mécanisme D'action

The mechanism of action of Compound A involves its binding to the active site of PDE4 and PDE7 enzymes, thereby inhibiting their activity. This results in the accumulation of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers involved in various signaling pathways.

Biochemical and Physiological Effects:

Compound A has been shown to exhibit potent anti-inflammatory and immunomodulatory effects in various preclinical models. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to increase the production of anti-inflammatory cytokines such as interleukin-10 (IL-10).

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of Compound A is its potent inhibitory activity against PDE4 and PDE7 enzymes, which makes it a promising candidate for the development of anti-inflammatory and immunomodulatory drugs. However, its potential limitations include its low solubility in water and its poor pharmacokinetic properties, which may limit its bioavailability and therapeutic efficacy.

Orientations Futures

There are several future directions for research on Compound A, including:

1. Optimization of its pharmacokinetic properties to improve its bioavailability and therapeutic efficacy.

2. Evaluation of its potential applications in the treatment of various inflammatory and autoimmune diseases.

3. Investigation of its effects on other signaling pathways and enzymes involved in disease pathogenesis.

4. Development of novel derivatives and analogs of Compound A with improved activity and selectivity.

5. Identification of new targets for Compound A and its derivatives through high-throughput screening and molecular docking studies.

In conclusion, Compound A is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and medicinal chemistry. Its potent inhibitory activity against PDE4 and PDE7 enzymes makes it a promising candidate for the development of anti-inflammatory and immunomodulatory drugs. However, further research is needed to optimize its pharmacokinetic properties and evaluate its potential applications in various disease conditions.

Méthodes De Synthèse

Compound A can be synthesized through a multi-step synthetic route that involves the condensation of 2,4-difluoroaniline with ethyl-4-bromo-3-nitrobenzoate, followed by reduction and cyclization reactions. The final product is obtained after purification through column chromatography and recrystallization.

Applications De Recherche Scientifique

- En solutions aqueuses, les propriétés d'agrégation et de fluorescence de ces dérivés changent considérablement. Cette propriété leur permet de servir de sondes fluorescentes pour surveiller les changements de température et la polarité du solvant .

- Le composé 4-amino-N-[2-(diéthylamino)éthyl]benzamide (également connu sous le nom de procaïnamide) forme un complexe avec le tétraphénylborate de sodium. Cette réaction d'association ionique se produit à température ambiante et a des applications en chimie verte .

- N-(4-éthoxyphényl)-rétinamide (4-EPR) a été suggéré comme étalon interne indispensable pour la détermination précise des niveaux de 4-HPR (N-(4-hydroxyphényl)rétinamide) dans les tissus. Ceci est crucial pour les études précliniques et l'analyse chromatographique du 4-HPR et de ses métabolites .

Sondes fluorescentes pour l'acidité, la température et la polarité du solvant

Complexes d'association ionique pour la chimie verte

Étalon interne pour l'analyse des rétinoïdes

Propriétés

IUPAC Name |

N-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-2,4-difluorobenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F2N3O3/c1-2-29-16-6-3-14(4-7-16)19-9-10-20(27)26(25-19)12-11-24-21(28)17-8-5-15(22)13-18(17)23/h3-10,13H,2,11-12H2,1H3,(H,24,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJKOPLXGWJBGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=C(C=C(C=C3)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F2N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

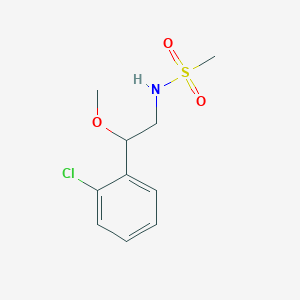

![3-[2-(5-chloro-2-hydroxyanilino)-1-nitrovinyl]-2-benzofuran-1(3H)-one](/img/structure/B2390159.png)

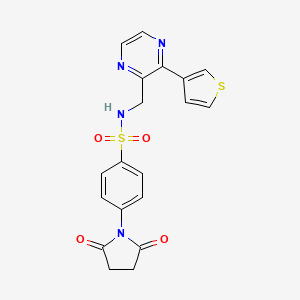

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-2-methoxybenzamide](/img/structure/B2390164.png)

![(2E)-3-(furan-2-yl)-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2390166.png)

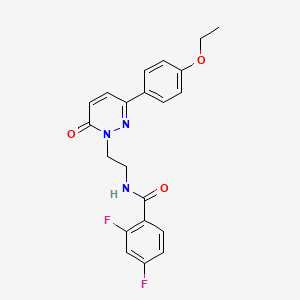

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2390177.png)